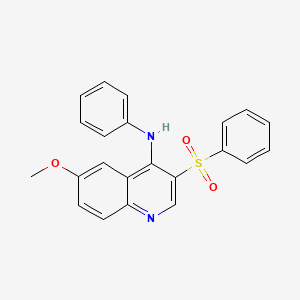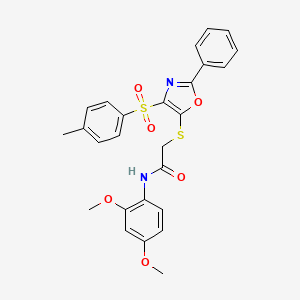![molecular formula C14H14N6O B2870443 3-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]quinazolin-4-one CAS No. 2415552-66-6](/img/structure/B2870443.png)
3-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]quinazolin-4-one” is a complex organic compound that contains several functional groups and rings, including a quinazolinone ring, a triazole ring, and an azetidine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through multi-step processes involving reactions such as cyclization, condensation, and substitution .
Molecular Structure Analysis
The molecular structure of similar compounds involves several heterocyclic rings, including a quinazolinone ring, a triazole ring, and an azetidine ring . These rings are likely connected in a specific arrangement, but without specific information or an image of the compound, it’s difficult to provide a detailed analysis.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of the heterocyclic rings . These reactions can be influenced by various factors, including temperature, pressure, and the presence of catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their exact structure . These properties can include solubility, melting point, boiling point, and reactivity .
作用機序
Safety and Hazards
将来の方向性
Future research on similar compounds could involve further exploration of their synthesis processes, investigation of their mechanisms of action, and evaluation of their potential as therapeutic agents . Additionally, research could also focus on improving the safety and environmental impact of their synthesis processes .
特性
IUPAC Name |
3-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-18-13(21)11-4-2-3-5-12(11)17-14(18)19-8-10(9-19)20-15-6-7-16-20/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBSIZVMEDRFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)
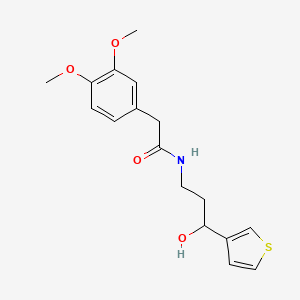
![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)
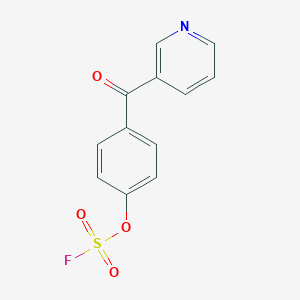
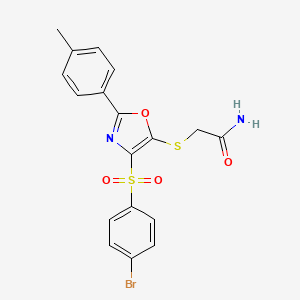

![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870371.png)
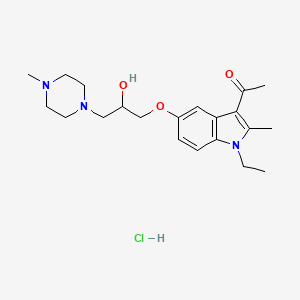
![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)
![3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole](/img/structure/B2870378.png)

